molecular formula C9H8ClNO2 B3377747 (2S)-5-Chloroindoline-2-carboxylic acid CAS No. 1344408-15-6

(2S)-5-Chloroindoline-2-carboxylic acid

Cat. No.: B3377747
CAS No.: 1344408-15-6
M. Wt: 197.62 g/mol
InChI Key: FXZZXHFPSBXQKT-QMMMGPOBSA-N
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Description

(2S)-5-Chloroindoline-2-carboxylic acid is an organic compound belonging to the class of indoline derivatives It features a chloro substituent at the 5-position and a carboxylic acid group at the 2-position of the indoline ring

Biochemical Analysis

Biochemical Properties

As a carboxylic acid, it can participate in acid-base reactions, forming salts and esters . It can also interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Molecular Mechanism

As a carboxylic acid, it could potentially participate in reactions involving the carboxyl group, such as the formation of amide bonds with amines or peptides . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression have not been reported.

Metabolic Pathways

As a carboxylic acid, it could potentially be involved in various metabolic reactions, such as the tricarboxylic acid (TCA) cycle . Specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, have not been reported.

Transport and Distribution

It could potentially interact with various transporters or binding proteins , but specific interactions and effects on its localization or accumulation have not been reported.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Chloroindoline-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indoline derivatives.

    Chlorination: The indoline derivative is chlorinated at the 5-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Carboxylation: The chlorinated intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Chloroindoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized indoline derivatives.

Scientific Research Applications

(2S)-5-Chloroindoline-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways involving indoline derivatives.

    Industrial Applications: It finds applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-5-Chloroindoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-5-Bromoindoline-2-carboxylic acid: Similar structure with a bromo substituent instead of chloro.

    (2S)-5-Fluoroindoline-2-carboxylic acid: Features a fluoro substituent.

    (2S)-5-Methylindoline-2-carboxylic acid: Contains a methyl group at the 5-position.

Uniqueness

(2S)-5-Chloroindoline-2-carboxylic acid is unique due to the specific electronic and steric effects imparted by the chloro substituent. These effects influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

(2S)-5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZZXHFPSBXQKT-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344408-15-6
Record name (2S)-5-chloro-2,3-dihydro-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-5-Chloroindoline-2-carboxylic acid
Reactant of Route 2
(2S)-5-Chloroindoline-2-carboxylic acid
Reactant of Route 3
(2S)-5-Chloroindoline-2-carboxylic acid
Reactant of Route 4
(2S)-5-Chloroindoline-2-carboxylic acid
Reactant of Route 5
(2S)-5-Chloroindoline-2-carboxylic acid
Reactant of Route 6
(2S)-5-Chloroindoline-2-carboxylic acid

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